2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid” is a chemical compound with the molecular formula C11H13BN2O4 . It has a molecular weight of 248.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BN2O4/c1-3-18-11(15)9-6-14-5-8(12(16)17)7(2)4-10(14)13-9/h4-6,16-17H,3H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 63.6±0.5 cm3 . It has 6 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has 4 freely rotating bonds . Its polar surface area is 84 Å2 , and its molar volume is 189.8±7.0 cm3 .Scientific Research Applications
Application in Palladium-Catalyzed Borylation Reactions
2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid plays a crucial role in palladium-catalyzed Suzuki–Miyaura borylation reactions, commonly used in the pharmaceutical industry. This process is particularly effective for synthesizing active agents, where this compound serves as a key intermediate. For example, a study described the regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, which led to the formation of potential anti-cancer and anti-tuberculosis agents (Sanghavi et al., 2022).
Synthesis of Derivative Compounds
Another application of this compound is in the synthesis of derivatives for chemical research. For instance, the interaction of similar compounds with α-amino acids in DMF has been studied to produce 2-substituted 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine (Deyanov & Konshin, 2004).
Role in Anti-inflammatory and Analgesic Research
The chemical structure related to this compound has been synthesized and evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. Such studies provide insights into the potential therapeutic applications of these compounds (Abignente et al., 1982).
Development of Functionalized Derivatives
Functionalized derivatives of this compound, particularly 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives, have been synthesized using specific catalytic processes. These developments set the stage for a broader application of imidazo[1,2-a]pyridine structures in various fields of chemistry (Yang et al., 2015).
Modification of Natural Biopolymers
The compound has also been utilized in the modification of natural biopolymers like chitosan. This involves reactions with related acids and esters, leading to the introduction of functional groups into polymer structures, which could have various applications in materials science and biotechnology (Levov et al., 2011).
Properties
IUPAC Name |
(2-ethoxycarbonyl-7-methylimidazo[1,2-a]pyridin-6-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O4/c1-3-18-11(15)9-6-14-5-8(12(16)17)7(2)4-10(14)13-9/h4-6,16-17H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHUCDAHGJFIGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=C(N=C2C=C1C)C(=O)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.